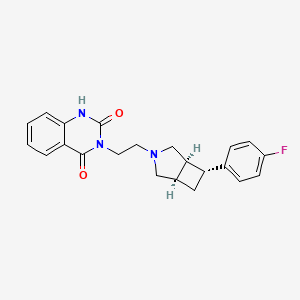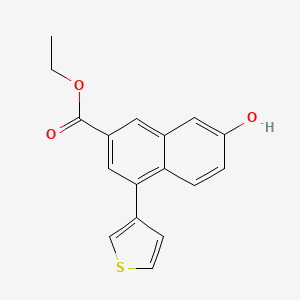
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate is a synthetic organic compound that belongs to the class of naphthoate derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxy group, a thienyl group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate typically involves the condensation of 7-hydroxy-4-(3-thienyl)-2-naphthoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-4-(3-thienyl)-2-naphthoate.
Reduction: Formation of 7-hydroxy-4-(3-thienyl)-2-naphthol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes . Additionally, it may interact with cellular signaling pathways, affecting gene expression and protein synthesis .
Comparación Con Compuestos Similares
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate can be compared with other similar compounds, such as:
4-(3-thienyl)coumarin: Similar in structure but lacks the naphthalene ring system.
7-hydroxy-4-(3-thienyl)-2-naphthoic acid: The precursor to the ethyl ester derivative.
4-(3-thienyl)benzoic acid: Contains a benzoic acid moiety instead of the naphthalene ring.
The uniqueness of this compound lies in its combination of the naphthalene ring system with the thienyl and ethyl ester groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H14O3S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
ethyl 7-hydroxy-4-thiophen-3-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H14O3S/c1-2-20-17(19)13-7-12-8-14(18)3-4-15(12)16(9-13)11-5-6-21-10-11/h3-10,18H,2H2,1H3 |
Clave InChI |
FSMRVVDZCSDVMD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)O)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B13862548.png)
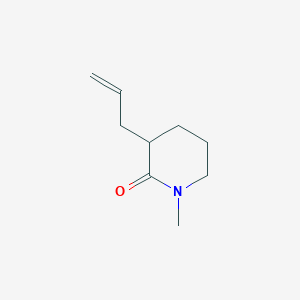
![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
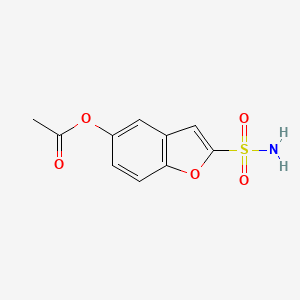
![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)

![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)

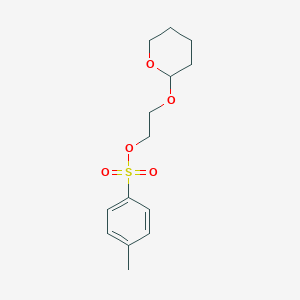
![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)

